REACTION_CXSMILES
|
[Na].[CH:2]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH2:5][C:4](=[N:11]O)[CH2:3]2>C1(C)C=CC=CC=1.CC(O)C>[CH:2]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH2:5][CH:4]([NH2:11])[CH2:3]2 |^1:0|
|
Name
|
bicyclo[3.3.1]nonan-3-one oxime
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C12CC(CC(CCC1)C2)=NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of H2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 1N HCl (30 mL each)
|
Type
|
ADDITION
|
Details
|
by the addition of 2N NaOH (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with Et2O (50 mL each)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CCC1)C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |